3-Bromo-2,6-dichlorophenol

Descripción general

Descripción

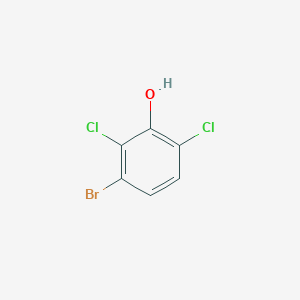

3-Bromo-2,6-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O. It is a derivative of phenol, where the hydrogen atoms at positions 3, 2, and 6 of the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dichlorophenol can be achieved through several methods. One common approach involves the bromination and chlorination of phenol. The reaction typically proceeds as follows:

Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces a bromine atom at the 3-position of the phenol ring.

Chlorination: The brominated phenol is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride. This step introduces chlorine atoms at the 2- and 6-positions of the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors equipped with appropriate safety measures to handle the reactive chemicals involved. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2,6-dichlorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenol ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic hydroxyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are substituted phenols with different functional groups replacing the halogen atoms.

Oxidation Reactions: The major products include quinones and other oxidized phenolic derivatives.

Reduction Reactions: The major products are dehalogenated phenols or reduced phenolic compounds.

Aplicaciones Científicas De Investigación

Chemistry

3-Bromo-2,6-dichlorophenol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in electrophilic substitution reactions, making it valuable for developing new chemical entities.

Biology

Research indicates that this compound exhibits antimicrobial and antifungal properties . Studies have demonstrated its potential to inhibit microbial growth, making it a candidate for further exploration in therapeutic applications. The compound's mechanism involves interactions with biological molecules through hydrogen bonding and halogen bonding, influencing enzyme activities and metabolic pathways.

Medicine

There is ongoing research into the potential use of this compound as a lead compound for drug development. Its unique halogenated structure may provide novel therapeutic effects against various diseases, including infectious diseases caused by resistant pathogens.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals , dyes , and as a reagent in analytical chemistry. Its ability to form complexes with metal ions has implications for environmental monitoring and remediation efforts.

Case Studies

- Antimicrobial Activity : A study investigated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition of growth at specific concentrations, suggesting its potential as an antimicrobial agent .

- Environmental Monitoring : Researchers have employed techniques such as gas chromatography-mass spectrometry (GC-MS) to detect halogenated phenols in water samples. The presence of this compound was analyzed alongside other chlorinated compounds to assess environmental contamination levels .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The halogen atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dichlorophenol: Similar structure but lacks the bromine atom at the 3-position.

3-Bromo-4-chlorophenol: Similar structure but has a different substitution pattern on the phenol ring.

2,4,6-Trichlorophenol: Contains three chlorine atoms instead of a combination of bromine and chlorine.

Uniqueness

3-Bromo-2,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the phenol ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Actividad Biológica

3-Bromo-2,6-dichlorophenol (BDC) is an organic compound with the molecular formula CHBrClO. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. Below is a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties:

- Molecular Formula: CHBrClO

- Molecular Weight: 238.9 g/mol

- Functional Groups: Contains a hydroxyl group (-OH), bromine (Br), and chlorine (Cl) substituents on a phenolic ring.

The presence of the hydroxyl group allows BDC to form hydrogen bonds with biological molecules, which can significantly influence its reactivity and interactions with enzymes and proteins. The halogen atoms contribute to its overall reactivity and biological activity through mechanisms such as enzyme inhibition and antimicrobial action .

Antimicrobial Activity

Research indicates that BDC exhibits antimicrobial properties , making it a candidate for further investigation in medical applications. The compound has shown effectiveness against various bacteria and fungi, which can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Case Study:

A study evaluated the antimicrobial efficacy of BDC against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones around BDC-treated cultures, indicating its potential as an antimicrobial agent .

Antifungal Activity

BDC has also been tested for antifungal properties. In vitro studies have shown that BDC can inhibit the growth of fungi such as Candida albicans, suggesting its application in treating fungal infections.

Research Findings:

In a controlled laboratory setting, BDC was tested against several strains of fungi. The results indicated a dose-dependent inhibition of fungal growth, with higher concentrations resulting in greater antifungal activity .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of BDC, it is useful to compare it with related compounds:

| Compound Name | Structure | Antimicrobial Activity | Antifungal Activity |

|---|---|---|---|

| 2,6-Dichlorophenol | CHClO | Moderate | Low |

| 3-Bromo-4-chlorophenol | CHBrClO | High | Moderate |

| This compound | CHBrClO | High | High |

BDC stands out due to its combination of bromine and chlorine substituents, which enhances its reactivity compared to other halogenated phenols .

Research Applications

The unique properties of BDC have led to various applications in scientific research:

- Pharmaceutical Development: Ongoing studies are exploring BDC's potential as a lead compound for new antimicrobial drugs.

- Chemical Synthesis: Used as an intermediate in synthesizing more complex organic compounds.

- Analytical Chemistry: Acts as a reagent in various analytical methods due to its reactive nature.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3-Bromo-2,6-dichlorophenol in environmental matrices?

- Methodology : Solid-phase microextraction (SPME) coupled with gas chromatography–mass spectrometry (GC–MS) is effective for detecting chlorophenols at trace levels. For aqueous samples, pre-concentration via liquid-liquid extraction (LLE) using ethyl acetate or dichloromethane is advised. Validation parameters (e.g., recovery rates, detection limits) should align with protocols described for 2,6-dichlorophenol .

- Key Considerations : Matrix effects (e.g., organic matter in sludge) may require surrogate standards (e.g., deuterated analogs) to correct recovery losses. Evidence from 2,6-dichlorophenol studies suggests limits of detection (LOD) < 1 µg/L are achievable with optimized SPME conditions .

Q. How can researchers synthesize this compound with high purity?

- Synthetic Route : Bromination of 2,6-dichlorophenol using bromine (Br₂) in acetic acid at 40–60°C, followed by recrystallization from ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate (4:1) eluent removes byproducts (e.g., dibrominated analogs). Purity validation should use melting point analysis (compare to literature values) and ¹H NMR .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Waste Management : Collect waste in sealed containers labeled for halogenated organics. Incineration with alkali scrubbers is recommended for disposal, as per guidelines for 4-Bromo-2,6-dichlorophenol .

Advanced Research Questions

Q. What mechanisms govern the degradation of this compound under electron beam irradiation?

- Mechanistic Insight : Electron beam irradiation generates hydroxyl radicals (•OH) and hydrated electrons (e⁻aq), which cleave C–Br and C–Cl bonds. For 2,6-dichlorophenol, degradation efficiency exceeds 90% at 20 kGy dose rates, with pseudo-first-order kinetics. Brominated analogs may exhibit slower degradation due to higher bond dissociation energies .

- Byproduct Analysis : Monitor intermediates (e.g., dichlorophenol, quinones) via LC-MS. Toxicity assays (e.g., Microtox®) are recommended to confirm reduced ecotoxicity post-treatment .

Q. How does this compound compare to its amino derivative (4-Amino-2,6-dichlorophenol) in nephrotoxicity?

- In Vivo Toxicity : 4-Amino-2,6-dichlorophenol induces renal corticomedullary necrosis in Fischer 344 rats at 50 mg/kg, with elevated serum creatinine and BUN. Ascorbic acid pre-treatment reduces oxidative stress by scavenging reactive metabolites .

- Comparative Data : Bromination at the 3-position may alter metabolic pathways (e.g., cytochrome P450-mediated oxidation). In vitro renal slice models can assess cytotoxicity via lactate dehydrogenase (LDH) release and ATP depletion .

Q. What environmental persistence and bioaccumulation factors are predicted for this compound?

- Persistence : Estimated half-life in soil > 60 days, based on QSAR models for chlorophenols. Aerobic microbial degradation is limited by halogen substitution.

- Bioaccumulation : Log Kow ~3.2 (calculated using EPI Suite™) suggests moderate bioaccumulation potential. Validate via zebrafish assays, referencing 2,6-dichlorophenol data showing bioconcentration factors (BCF) of 120–150 .

Q. Data Contradictions and Gaps

- Degradation Efficiency : reports >90% degradation of 2,6-dichlorophenol at 20 kGy, but brominated analogs (e.g., 4-Bromo-2,6-dichlorophenol) in show incomplete degradation under similar conditions. This suggests structural modifications significantly impact radiation resistance.

- Toxicity Data : While 4-Amino-2,6-dichlorophenol has well-documented nephrotoxicity ( ), no direct studies on this compound exist. Extrapolation from structural analogs requires caution due to potential differences in metabolite reactivity.

Propiedades

IUPAC Name |

3-bromo-2,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLODYNDWGJUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566157 | |

| Record name | 3-Bromo-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116668-74-7 | |

| Record name | 3-Bromo-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.